molecular formula C12H8Cl2O B075632 4-Hydroxy-3,5-dichlorobiphenyl CAS No. 1137-59-3

4-Hydroxy-3,5-dichlorobiphenyl

Cat. No. B075632
CAS RN: 1137-59-3
M. Wt: 239.09 g/mol
InChI Key: HHFXDKAXCKUSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,5-dichlorobiphenyl (4-OH-3,5-DCB) is an organochlorine compound that has been studied for its potential applications in scientific research. It is a hydroxylated biphenyl derivative of 3,5-dichlorobiphenyl (3,5-DCB), which is a chlorinated biphenyl (CB) compound. It is a colorless solid with a molecular weight of 339.02 g/mol and a melting point of 93-95°C. 4-OH-3,5-DCB has been studied for its potential as an environmental contaminant, and its potential as an inhibitor of CYP1A1, an enzyme involved in the metabolism of xenobiotics.

Scientific Research Applications

  • Metabolic Pathways in Plants : Poplar plants can metabolize airborne pollutants like 4-Monochlorobiphenyl (a related compound) to hydroxylated metabolites (OH-CBs) (Zhai, Lehmler, & Schnoor, 2010).

  • Chemical Properties and Interactions : The study of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a dihydroxylated metabolite of 3,4-dichlorobiphenyl, reveals important π-π stacking interactions and molecular structure insights (Dhakal, Parkin, & Lehmler, 2019).

  • Mutagenicity in Mammalian Cells : Quinoid metabolites of 4-monochlorobiphenyl, a compound similar to 4-Hydroxy-3,5-dichlorobiphenyl, have been shown to induce gene mutations in mammalian cells, identifying quinoid metabolites as potential ultimate mutagens (Zettner et al., 2007).

  • Photodegradation in Aqueous Environments : Research on the photolysis of 4'-Chloro-2-Hydroxybiphenyl in aqueous solutions provides insights into the environmental degradation processes of such compounds (Zhang et al., 2020).

  • Bacterial Metabolism and Detoxification : A study on the detoxification of hydroxylated polychlorobiphenyls by a specific strain of Sphingomonas isolated from forest soil highlights the potential of bacterial intervention in reducing the toxicity of such compounds (Mizukami-Murata et al., 2016).

  • Hydrodechlorination Techniques : Research into uncatalyzed hydrodechlorination processes for dichlorobiphenyls reveals varying reactivities, which are crucial for understanding their environmental degradation (Gorbunova et al., 2019).

  • Electrochemical Hydrodechlorination : A study focused on the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions, providing insights into methods for treating such pollutants (Yang, Yu, & Liu, 2006).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-3,5-dichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

It is known that polychlorinated biphenyls (pcbs) like this compound can interact with their targets and cause changes in the organism .

Biochemical Pathways

The biodegradation of PCBs, including this compound, can occur through anaerobic dechlorination , aerobic microbial degradation , and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized .

Pharmacokinetics

It’s known that pcbs are persistent and recalcitrant to biodegradation, which may hamper the transformation of pcb congeners from the environment .

Result of Action

The result of the action of this compound is the transformation of the compound into less chlorinated compounds through the process of dechlorination . These less chlorinated compounds can then be further degraded and mineralized .

Action Environment

The action of this compound is influenced by environmental factors. For instance, under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs . The efficacy and stability of the compound’s action can also be affected by the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3,5-dichlorobiphenyl interacts with various enzymes and proteins in biochemical reactions. PCBs-degrading bacteria mainly attack the 2, 3-carbon bond by biphenyl-2, 3-dioxygenase to make this compound open the ring and generate chlorobenzoic acid (CBA) and 2-hydroxy-penta-2,4-dienoic acid .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .

Molecular Mechanism

The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of this compound under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl. Then this is catalyzed by dehydrogenase (BphB) to generate 2,3-dihydroxychlorobiphenyl .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathways of this compound involve enzymes such as biphenyl 2,3-dioxygenase and dehydrogenase .

properties

IUPAC Name

2,6-dichloro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFXDKAXCKUSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150528
Record name (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1137-59-3
Record name 3,5-Dichloro-4-hydroxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3,5-dichlorobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3,5-dichlorobiphenyl
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3,5-dichlorobiphenyl
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-3,5-dichlorobiphenyl
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3,5-dichlorobiphenyl
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-3,5-dichlorobiphenyl

Q & A

Q1: How can 4-Hydroxy-3,5-dichlorobiphenyl be removed from wastewater?

A1: One promising method for removing 4-OH-PCB-14 from wastewater utilizes immobilized laccase enzymes. Researchers have successfully immobilized laccase on modified cellulose/cellulose fibril beads (MCCBs). These MCCBs exhibit a porous structure ideal for enzyme immobilization and demonstrate high efficiency in degrading 4-OH-PCB-14. In a study, laccase immobilized on MCCBs removed 85% of 20 mg/L 4-OH-PCB-14 from wastewater. [] This approach offers a potential environmentally friendly solution for treating wastewater contaminated with this compound.

Q2: Can this compound disrupt thyroid hormone function?

A2: Yes, 4-OH-PCB-14 has been identified as a potential thyroid disruptor due to its ability to bind to transthyretin (TTR). TTR is a transport protein responsible for carrying thyroid hormones in the blood. [] By binding to TTR, 4-OH-PCB-14 can interfere with the normal transport and function of thyroid hormones, potentially leading to thyroid disruption. In a biosensor assay, 4-OH-PCB-14 demonstrated a high relative potency (RP = 4.4) compared to thyroxine (T4) in its binding affinity to TTR. [] This finding highlights the potential risk of 4-OH-PCB-14 as an endocrine disruptor.

Q3: What types of wood biochar are effective for immobilizing laccase to remove this compound from wastewater?

A3: While the provided abstract doesn't specify the types of wood biochar used in the study, it highlights that different species of wood biochar can be used to immobilize laccase for 4-OH-PCB-14 removal from wastewater. [] Further investigation into the full research article is needed to determine the effectiveness of specific wood biochar types for this application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.